molecular formula C21H26N2O5S B2460756 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide CAS No. 922553-72-8

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide

Cat. No.: B2460756
CAS No.: 922553-72-8
M. Wt: 418.51
InChI Key: QMJFHAGBZLQJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-11-27-19-9-7-17(13-15(19)3)29(25,26)22-16-6-8-20-18(14-16)21(24)23(5-2)10-12-28-20/h6-9,13-14,22H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJFHAGBZLQJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound recognized for its potential biological activities. This compound features a unique structure that combines an oxazepine core with various functional groups, which may contribute to its pharmacological properties.

PropertyValue
Molecular Formula C20H24N2O4S
Molecular Weight 388.48 g/mol
CAS Number 922007-68-9

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the oxazepine ring and subsequent functionalization to introduce the sulfonamide and propoxy groups. The intricate structure allows for diverse interactions within biological systems.

Research suggests that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
  • Anti-inflammatory Effects : Preliminary studies indicate possible anti-inflammatory properties.

Antiviral Activity

A study investigating related compounds revealed that derivatives of tetrahydroisoquinoline exhibited significant antiviral activity against various strains of coronaviruses. While specific data on this compound's antiviral efficacy is limited, the structural similarities suggest a potential for similar activity.

Anticancer Potential

Compounds with oxazepine structures have been associated with anticancer activity. For instance, related analogs have demonstrated selective toxicity towards cancer cell lines while sparing normal cells. This selectivity could be a significant advantage in therapeutic applications.

Case Studies

  • Antitumor Activity : In vitro studies on related compounds indicated a notable reduction in cell viability in various cancer cell lines at specific concentrations.
    CompoundCell LineIC50 (µM)
    THIQ DerivativeHeLa15
    THIQ DerivativeMCF720
  • Antimicrobial Studies : Some derivatives have shown promise against resistant bacterial strains, indicating potential applications in treating infections.

Safety Profile

Initial assessments suggest low cytotoxicity towards mammalian cells, which is crucial for therapeutic development. However, comprehensive toxicity studies are necessary to establish a complete safety profile.

Comparison with Similar Compounds

Scope of Provided Evidence

Key Missing Information

To fulfill the request, the following data would be required but is absent in the evidence:

  • Structural analogs (e.g., substituted benzooxazepines or benzenesulfonamides).
  • Physicochemical properties (e.g., solubility, logP, pKa).
  • Biological activity data (e.g., IC50 values, target binding affinities).
  • Synthetic routes or stability profiles.
  • Crystallographic parameters (e.g., bond lengths, torsion angles) derived using SHELX or other tools .

Limitations of Current Literature

Without access to domain-specific repositories (e.g., PubChem, Reaxys, or proprietary pharmaceutical databases), a scientifically rigorous comparison cannot be constructed.

Role of Crystallographic Software in Comparative Studies

While the cited tools (e.g., SHELX, WinGX) are critical for structural elucidation , their utility in compound comparison is indirect:

  • SHELX : Used for refining crystal structures, which could theoretically enable comparisons of bond geometries or intermolecular interactions if raw crystallographic data were available .

Recommendations for Future Work

To address the query, the following steps would be necessary:

Access structural databases (e.g., Cambridge Structural Database) to identify analogs of the compound.

Perform computational modeling (e.g., DFT calculations, molecular docking) to compare electronic or steric properties.

Review pharmacological studies to collate activity data against relevant targets.

Preparation Methods

Cyclization via Amino Alcohol Intermediates

A common method involves cyclizing amino alcohol precursors under acidic or basic conditions. For example, 2-aminophenethanol derivatives can undergo intramolecular nucleophilic attack to form the seven-membered ring. In one protocol:

  • Substituted 2-aminophenethyl alcohol is treated with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., zinc chloride).
  • The mixture reacts at 10–50°C for 24–72 hours to yield the chloromethyl intermediate.
  • Cyclization occurs via potassium iodide/fluoride in dimethylformamide (DMF) at 50–150°C for 0.5–5 hours.

Reaction conditions for similar systems are summarized below:

Step Reagents/Conditions Temperature Duration Yield (%) Source
Chloromethylation Formaldehyde, HCl, ZnCl₂ RT 48 h 65–78
Cyclization KF, DMF 120°C 3 h 70

Japp-Klingemann/Fischer Indolization Approach

An alternative route employs the Japp-Klingemann reaction to form hydrazones, followed by Fischer indolization :

  • Diazotization of 2-amino-dibenzo[b,f]oxazepine and condensation with β-keto esters.
  • Cyclization in Kent acid (acetic acid/HCl) yields fused benzoxazepine-carbazole derivatives.
  • Adapting this method, ethyl formate and sodium ethoxide generate enolate intermediates for cyclocondensation.

Sulfonamide Coupling at Position 7

The sulfonamide moiety is introduced via sulfonation of the primary amine on the benzoxazepine core:

Synthesis of 3-Methyl-4-Propoxybenzenesulfonyl Chloride

  • Propoxylation : 4-Hydroxy-3-methylbenzoic acid is treated with propyl bromide and potassium carbonate in DMF at 80°C.
  • Sulfonation : The propoxylated derivative reacts with chlorosulfonic acid at 0°C, followed by thionyl chloride to yield the sulfonyl chloride.

Coupling Reaction

  • The benzoxazepine amine (0.1 mmol) and sulfonyl chloride (0.12 mmol) are combined in dry DMF.
  • Sodium hydride (2 equiv) is added at 0°C, and the reaction proceeds at 25°C for 12 hours.
  • Purification via silica chromatography (15% ethyl acetate/petroleum ether) isolates the product.

Optimization and Challenges

Regioselectivity in Cyclization

Lewis acids like titanium tetrachloride improve regioselectivity during ring closure. For example, TiCl₄ in CCl₄/THF at 0°C ensures correct positioning of the oxazepine oxygen.

Purification Strategies

  • Column chromatography : 30–50% ethyl acetate in petroleum ether resolves sulfonamide byproducts.
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals.

Q & A

Q. How can researchers optimize the synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide to improve yield and purity?

  • Methodological Answer : Employ factorial design to systematically test variables such as reaction temperature, solvent polarity, and catalyst loading . Monitor intermediates via HPLC or TLC and characterize the final product using NMR (1H, 13C) and FT-IR to confirm structural integrity . For example, a 2^3 factorial design (temperature: 60–100°C, solvent: DMF vs. THF, catalyst: 1–5 mol%) can identify optimal conditions while minimizing trial runs.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Combine X-ray crystallography to resolve the 3D structure (e.g., bond angles, stereochemistry) with mass spectrometry (HRMS) for molecular weight validation. For functional groups, use FT-IR to confirm sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and oxazepinone (C=O at ~1680 cm⁻¹). Cross-validate NMR shifts with computational tools (e.g., DFT calculations) to address ambiguities in proton assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., cell line viability assays with IC50 calculations) and validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . If discrepancies persist, analyze batch-to-batch purity via HPLC-MS and assess stereochemical stability (e.g., chiral HPLC) to rule out degradation or enantiomeric impurities .

Q. What computational strategies are recommended to predict the compound’s interaction with therapeutic targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with X-ray-derived protein structures (PDB) to identify binding poses, followed by molecular dynamics simulations (MD) (e.g., GROMACS) to assess binding stability over time . Validate predictions with alanine scanning mutagenesis of the target protein to confirm critical residues for binding .

Q. How should researchers design experiments to elucidate the metabolic pathways of this compound?

  • Methodological Answer : Use radiolabeled analogs (e.g., ¹⁴C-labeled at the ethyl or propoxy group) and track metabolites via LC-MS/MS in hepatocyte incubation studies . Pair this with CYP450 inhibition assays to identify enzymes involved in phase I metabolism. For phase II, apply UDP-glucuronosyltransferase (UGT) assays to detect glucuronide conjugates .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are suitable for analyzing heterogeneous data from SAR studies of this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural modifications (e.g., substituent electronegativity, steric bulk) with activity trends . For non-linear relationships, use machine learning models (e.g., random forests) trained on descriptors like LogP, polar surface area, and H-bond donors .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer : Anchor studies to structure-activity relationship (SAR) theories or transition state analog hypotheses , depending on the target (e.g., protease vs. kinase). For example, if targeting a serine protease, design analogs that mimic the tetrahedral transition state using the oxazepinone moiety as a scaffold .

Tables for Key Experimental Parameters

Parameter Optimization Range Analytical Tool Reference
Reaction Temperature60–100°CFactorial Design
Solvent PolarityDMF, THF, AcetonitrileHPLC Retention Time
Catalyst Loading1–5 mol%TLC (Rf Comparison)
Metabolic Stabilityt₁/₂ in Human HepatocytesLC-MS/MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.